3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions. This compound features a benzoic acid core with a methoxy substituent at the 2-position and an Fmoc-protected amino group at the 3-position.
Properties
CAS No. |
1840910-34-0 |
|---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid |
InChI |
InChI=1S/C23H19NO5/c1-28-21-18(22(25)26)11-6-12-20(21)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
OSCZLANPSOIMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The compound is predominantly synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), leveraging resin-bound intermediates for stepwise assembly. Key steps include:
Resin Activation : TentaGel S Ram resin (loading capacity: 0.25 mmol/g) is pre-swelled in N-methylpyrrolidone (NMP) to enhance reactivity.
Fmoc Deprotection : Treatment with 20% piperidine in DMF at 40–75°C under microwave irradiation achieves efficient removal of the Fmoc group.
Coupling Reaction : The amino acid derivative (0.2 M in NMP/DMF/DCM, 1:1:1) is activated using hexafluorophosphate-based coupling reagents (e.g., HATU, COMU) with N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating at 75°C for 5 minutes accelerates coupling kinetics.
Table 1: Standard Coupling Conditions for Fmoc-Protected Intermediates
| Parameter | Specification |
|---|---|
| Coupling Reagent | HATU or COMU (0.5 M in DMF) |
| Base | DIPEA (2.0 M in NMP) |
| Temperature | 75°C (microwave-assisted) |
| Reaction Time | 5–10 minutes |
| Solvent System | NMP/DMF/DCM (1:1:1) |
Industrial Production Strategies
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance throughput and reduce batch variability. Key advantages include:
Bulk Methoxylation Techniques
Methoxylation of the benzoic acid precursor is achieved using methanol and catalytic sulfuric acid under reflux. Industrial protocols report yields exceeding 85% after 12 hours, with residual solvents removed via rotary evaporation.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Coupling Efficiency
Comparative studies highlight DMF as the optimal solvent due to its high polarity and compatibility with Fmoc chemistry. Substituting DMF with THF or DCM reduces yields by 20–30% due to poor reagent solubility.
Temperature-Dependent Side Reactions
Elevated temperatures (>80°C) during Fmoc deprotection risk β-elimination of the fluorenyl group. Controlled microwave heating at 75°C minimizes degradation while maintaining reaction rates.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC (35 mL/min flow rate) with a TFA/acetonitrile gradient achieves >95% purity. Critical parameters include:
Spectroscopic Validation
-
Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 393.45 [M+H]+.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) displays characteristic fluorenyl aromatic protons at δ 7.3–7.8 ppm and methoxy singlet at δ 3.8 ppm.
Comparative Evaluation of Synthetic Routes
Batch vs. Flow Synthesis
| Metric | Batch Synthesis | Continuous Flow |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Purity | 90–95% | 95–98% |
| Production Time | 48 hours | 24 hours |
| Solvent Consumption | High | Reduced by 40% |
Cost-Benefit Analysis of Coupling Reagents
| Reagent | Cost per kg (USD) | Coupling Efficiency | Side Product Formation |
|---|---|---|---|
| HATU | 1,200 | 92% | <5% |
| COMU | 1,500 | 95% | <3% |
Challenges and Mitigation Strategies
Steric Hindrance in Methoxylated Derivatives
The ortho-methoxy group in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid imposes steric constraints during coupling. Solutions include:
Chemical Reactions Analysis
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled assembly of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid with structurally related Fmoc-protected compounds, focusing on substitution patterns, synthesis yields, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Fmoc-Protected Compounds
Key Observations:
Substitution Patterns: The target compound is distinguished by its 2-methoxy and 3-Fmoc-amino substitution on the benzoic acid core. In contrast, analogs like 1b and 1s feature Fmoc at the 4-position with bulkier (isobutoxy) or simpler (methyl) groups at the 3-position .
Synthesis Yields: Yields for 4-substituted benzoic acids (e.g., 1s) reach 96%, likely due to favorable steric and electronic environments for Fmoc-Cl coupling .
Molecular Properties :
- The methoxy group in the target compound may enhance solubility in polar solvents compared to hydrophobic substituents like isobutoxy or methyl. However, its electron-donating nature could reduce the acidity of the benzoic acid proton relative to unsubstituted analogs.
Applications: Benzoic acid derivatives (e.g., 1b, 1s) are primarily used as SPPS intermediates for constructing peptide backbones or side-chain modifications . Amino acid derivatives (e.g., o-tolyl or β²-homoalanine analogs) enable the synthesis of non-natural peptides with enhanced stability or binding properties .
Structural Diversity: Compounds like 3-((2-((Fmoc)amino)ethyl)disulfaneyl)propanoic acid () incorporate disulfide bonds, expanding utility in redox-responsive drug delivery systems.
Research Findings and Trends
- Solid-Phase Synthesis : Fmoc-protected benzoic acids are pivotal in SPPS for introducing aromatic or functionalized residues. The high yields (85–96%) reported for 4-substituted analogs underscore their reliability .
- Biomedical Applications : Fmoc derivatives are employed in proteomimetic inhibitors (e.g., FtsQB divisome targeting) and fluorescent ligands (e.g., CXCR2 receptor probes), highlighting their versatility .
- Challenges : Regioselective synthesis of 3-substituted benzoic acids (like the target compound) may require optimized reaction conditions to mitigate steric interference from adjacent substituents.
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid, commonly referred to as Fmoc-amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable tool in drug development and peptide synthesis.
- Molecular Formula : C24H21NO4
- Molecular Weight : 387.43 g/mol
- CAS Number : 220498-02-2
The compound features a methoxy group and an amine functional group, which contribute to its biological activity. The Fmoc group is particularly important in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Biological Activity
The biological activity of this compound is primarily linked to its role in:
- Peptide Synthesis : The Fmoc group allows for efficient manipulation of amino acids during synthesis, facilitating the production of peptides with specific sequences.
- Modulation of Protein-Protein Interactions : Research has indicated that compounds with similar structures can influence binding affinities to various receptors, particularly those involved in tumor metastasis and angiogenesis.
Research Findings
Recent studies have explored the potential applications of this compound in various biological contexts:
Case Study 1: Peptide Synthesis
In a study focusing on solid-phase peptide synthesis, this compound was utilized as a building block for synthesizing bioactive peptides. The results demonstrated that the Fmoc group effectively protected the amino group during synthesis, allowing for high yields and purity of the final products.
Case Study 2: Interaction Studies
Another investigation assessed the compound's ability to modulate protein interactions. It was found that this compound could enhance binding to certain receptors involved in cancer pathways, suggesting its potential as a therapeutic agent .
Applications
The compound has several notable applications:
- Drug Development : Its ability to modulate protein interactions positions it as a candidate for developing new therapeutic agents targeting cancer and other diseases.
- Environmental Monitoring : The compound has been incorporated into sensors for detecting pollutants in environmental samples, showcasing its versatility beyond medicinal chemistry.
Comparative Analysis
The following table summarizes key properties and comparisons with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | C24H21NO4 | 387.43 g/mol | Fmoc protecting group; used in peptide synthesis |
| 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid | C25H25NO5 | 425.48 g/mol | Hydroxypropyl group; enhances solubility |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | C28H29NO5 | 453.53 g/mol | Tert-butoxy group; potential anti-cancer activity |
Q & A
Q. What are the standard synthetic protocols for synthesizing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid, and what key reagents are involved?
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with a methoxybenzoic acid derivative. Key steps include:
- Amino Protection : Use of Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
- Coupling Reactions : Activation of the carboxylic acid group using reagents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
- Ortho-Methoxy Introduction : Methoxylation via nucleophilic substitution or directed ortho-metalation strategies .
Critical Reagents : Isobutoxycarbonyl chloride (IBC-Cl), sodium azide (NaN₃), and controlled-temperature conditions (0–25°C) are often employed to stabilize intermediates .
Q. How should researchers handle and store this compound to ensure stability and minimize hazards?
- Storage : Store at 2–8°C in a dry, airtight container away from light and moisture. The Fmoc group is sensitive to piperidine and other amines, so avoid cross-contamination .
- Safety Precautions :
- Disposal : Follow hazardous waste regulations. Avoid release into waterways due to potential ecological toxicity .
Q. What analytical techniques are recommended for characterizing the compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the Fmoc group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and the methoxybenzoic acid backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 265–300 nm) assesses purity and identifies byproducts .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+Na]⁺ = 572.22, observed = 572.20 in similar Fmoc derivatives) .
Advanced Research Questions
Q. What strategies can mitigate racemization during coupling reactions involving this Fmoc-protected benzoic acid derivative?
- Low-Temperature Reactions : Perform couplings at 0–4°C to reduce base-catalyzed racemization .
- Coupling Agent Optimization : Use HOBt or Oxyma Pure® instead of DIC (diisopropylcarbodiimide) to minimize side reactions .
- Chiral Auxiliaries : Introduce sterically hindered bases like collidine to stabilize the transition state .
- Real-Time Monitoring : Employ FT-IR or inline HPLC to detect racemization early .
Q. How do solvent systems and coupling agents affect reaction efficiency in peptide synthesis using this compound?
- Solvent Effects :
- DMF : Enhances solubility of Fmoc intermediates but may increase epimerization at high temperatures.
- DCM : Reduces swelling of solid-phase resins, improving coupling efficiency in SPPS (solid-phase peptide synthesis) .
- Coupling Agents :
Q. What are the implications of the compound’s ortho-methoxy substituent on its reactivity and application in SPPS?
- Steric Hindrance : The ortho-methoxy group reduces nucleophilicity at the adjacent carbonyl, slowing unwanted side reactions (e.g., aspartimide formation) .
- Electron-Donating Effects : Stabilizes intermediates during acidic cleavage (e.g., TFA treatment) by modulating electron density on the aromatic ring .
- Biological Applications : The substituent enhances peptide stability against proteolytic degradation, making it valuable in drug design for targeting enzyme-active sites .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Stepwise Purification : Use flash chromatography after each synthetic step to remove unreacted Fmoc precursors .
- Scale-Up Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq of coupling agent) and employ continuous-flow reactors for better temperature control .
- Byproduct Analysis : LC-MS or 2D NMR identifies dimers or truncated sequences, enabling protocol refinement .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions (pH < 3) : Rapid Fmoc deprotection occurs, limiting use in acidic environments .
- Basic Conditions (pH > 9) : Hydrolysis of the methoxybenzoic ester is observed, requiring neutral pH buffers during biological assays .
- Thermal Stability : Decomposition above 40°C necessitates cold storage and short reaction times at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
